![molecular formula C5H4O2S B3269524 3-Hydroxythiophene-2-carbaldehyde CAS No. 5118-08-1](/img/structure/B3269524.png)
3-Hydroxythiophene-2-carbaldehyde
Overview
Description
3-Hydroxythiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with a hydroxyl group at the third position and an aldehyde group at the second position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxythiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-methoxythiophene-2-carbaldehyde with boron tribromide in dichloromethane at 0-20°C for 14 hours . Another method includes the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxythiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 3-Hydroxythiophene-2-carboxylic acid.
Reduction: 3-Hydroxythiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Hydroxythiophene-2-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It is employed in the preparation of chiral ligands and other derivatives that have diverse applications in medicinal chemistry and materials science .
Synthesis of Chiral Ligands
Recent studies have demonstrated the use of this compound in synthesizing new tridentate Schiff base ligands. These ligands exhibit enhanced catalytic activity for asymmetric sulfoxidation reactions, which are vital for producing chiral sulfoxides—important intermediates in pharmaceuticals . The ligands derived from this compound have shown promising results in catalytic processes, indicating its potential for developing new catalysts.
Catalytic Applications
Catalyst Development
The compound has been utilized to create metal complexes that act as catalysts in various reactions. For instance, vanadium complexes formed with derivatives of this compound have demonstrated significant catalytic activity in sulfoxidation reactions using hydrogen peroxide . This application is particularly relevant for producing sulfoxides, which are valuable in pharmaceutical and agrochemical industries.
Research Findings
A study reported that the vanadium complex prepared from a derivative of this compound exhibited excellent enantioselectivity and catalytic efficiency, making it a suitable candidate for industrial applications . The ability to fine-tune the properties of these ligands through structural modifications opens new avenues for research and application.
Biological Applications
Potential Biological Activity
While direct biological applications of this compound are still under investigation, its derivatives have been explored for their biological activities. Compounds containing thiophene rings are known to exhibit various pharmacological properties, including antimicrobial and anticancer activities . The exploration of these properties could lead to the development of new therapeutic agents.
Material Science
Functional Materials
In material science, derivatives of this compound are being studied for their potential use in creating functional materials such as conductive polymers and sensors. The unique electronic properties associated with thiophene derivatives make them suitable candidates for applications in organic electronics and photonics .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules and chiral ligands. |
Catalytic Applications | Forms metal complexes that serve as catalysts in asymmetric sulfoxidation reactions. |
Biological Activity | Potential for developing antimicrobial and anticancer agents through its derivatives. |
Material Science | Investigated for use in conductive polymers and sensors due to unique electronic properties. |
Mechanism of Action
The mechanism of action of 3-Hydroxythiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further participate in various biochemical reactions. The hydroxyl group can engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 3-Methoxythiophene-2-carbaldehyde
- 3-Hydroxythiophene-2-carboxylic acid
- 2-Hydroxythiophene-3-carbaldehyde
Comparison: 3-Hydroxythiophene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
3-Hydroxythiophene-2-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Structural Characterization
This compound can be synthesized through the condensation of thiophene derivatives with aldehydes or other electrophiles. The compound's structure features a hydroxyl group and an aldehyde functional group, contributing to its reactivity and biological properties.
Key Synthesis Method:
- Condensation Reaction: The reaction between 3-hydroxythiophene and appropriate aldehydes or amines has been documented to yield various derivatives, which can further enhance biological activity .
1. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including the ABTS radical cation decolorization assay. The compound exhibits moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Compound | % Inhibition (ABTS) |
---|---|
This compound | 54.9 - 28.4 |
Ascorbic Acid | 88.44 |
The presence of the hydroxyl group is believed to enhance solubility and contribute to electron donation, improving its ability to scavenge free radicals .
2. Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Comparative studies show that its derivatives often outperform other thiophene-based compounds.
Bacterial Strain | Inhibition Zone (mm) | Activity Index (%) |
---|---|---|
Staphylococcus aureus | 17 | 70.8 |
Bacillus subtilis | 18 | 78.3 |
Escherichia coli | 20 | 40.0 |
Pseudomonas aeruginosa | 19 | 66.7 |
These results suggest that modifications on the thiophene ring can significantly influence antibacterial efficacy .
3. Antifungal and Antitumor Activities
In addition to antibacterial properties, studies have also reported antifungal activity against various strains, although specific data on antifungal potency remains limited. Furthermore, preliminary investigations into antitumor effects indicate potential as a lead compound in cancer therapy.
Case Study:
- A study demonstrated that derivatives of thiophene-2-carboxamide exhibited significant antitumor activity in vitro, suggesting that similar modifications in the structure of this compound could yield compounds with enhanced efficacy against cancer cells .
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism: The hydroxyl group facilitates electron donation, allowing the molecule to neutralize free radicals effectively.
- Antibacterial Mechanism: The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
- Potential Antitumor Mechanism: Interaction with cellular signaling pathways involved in proliferation and apoptosis may be a target for therapeutic intervention .
Properties
IUPAC Name |
3-hydroxythiophene-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S/c6-3-5-4(7)1-2-8-5/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBCZPRINVZQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635523 | |
Record name | 2-(Hydroxymethylidene)thiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5118-08-1 | |
Record name | 2-(Hydroxymethylidene)thiophen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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